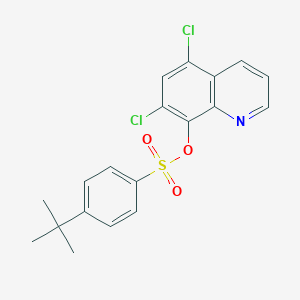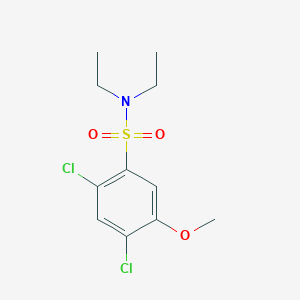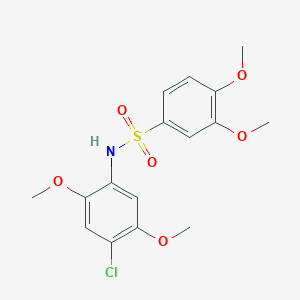
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide, commonly known as DBNE, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DBNE belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
DBNE has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been investigated for its antibacterial activity against gram-positive and gram-negative bacteria. DBNE has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterial strain that is resistant to many commonly used antibiotics. Additionally, DBNE has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mecanismo De Acción
The exact mechanism of action of DBNE is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. DBNE has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. DBNE has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic implications.
Biochemical and Physiological Effects:
DBNE has been shown to have a range of biochemical and physiological effects. In animal models, DBNE has been shown to reduce tumor growth and increase survival rates. DBNE has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, DBNE has been shown to have antibacterial activity against various bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBNE in lab experiments is its potency. DBNE has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, DBNE has been shown to have a wide range of pharmacological properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using DBNE in lab experiments is its solubility. DBNE is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on DBNE. One area of interest is the development of DBNE derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DBNE as a treatment for other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DBNE and its potential as a therapeutic agent.
Métodos De Síntesis
DBNE can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 2,5-dibromobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ethylamine to yield DBNE. The purity and yield of DBNE can be improved by using advanced purification techniques such as recrystallization and chromatography.
Propiedades
Nombre del producto |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H19Br2NO2S |
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
2,5-dibromo-N-cyclohexyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Br2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3 |
Clave InChI |
BHKYMZVWBBLDPM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)